N-(3-Phenylpropyl)maleimide
Description
Structure
3D Structure
Properties
CAS No. |
28537-62-4 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(3-phenylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c15-12-8-9-13(16)14(12)10-4-7-11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2 |
InChI Key |
HYGJCMOQZIOUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N 3 Phenylpropyl Maleimide
Electrophilic Nature of the Maleimide (B117702) Moiety
The maleimide moiety is a quintessential electrophile. The electron-withdrawing character of the two carbonyl groups significantly polarizes the carbon-carbon double bond, rendering it electron-deficient and highly susceptible to attack by nucleophiles. tandfonline.com This feature makes N-substituted maleimides, including N-(3-Phenylpropyl)maleimide, effective Michael acceptors. researchgate.net The reactivity of the maleimide double bond is central to its utility in chemical synthesis and the modification of biomolecules. science.gov The phenylpropyl substituent, being primarily a hydrocarbon chain with a terminal phenyl group, does not electronically deactivate the maleimide ring, thus preserving its potent electrophilic character.
Nucleophilic Addition Reactions
The electrophilic double bond of this compound readily participates in nucleophilic addition reactions, most notably the Michael addition. This type of reaction is fundamental to the application of maleimides in various fields. researchgate.net
This compound is expected to react efficiently with nucleophiles such as thiols (mercaptans) and amines via a Michael-type conjugate addition. tandfonline.com This reaction involves the attack of the nucleophile on one of the carbons of the double bond, leading to the formation of a stable carbon-nucleophile bond.
The reaction with thiols is particularly rapid and specific, especially under physiological conditions (pH 6.5-7.5). tcichemicals.com It results in the formation of a stable thioether linkage, converting the maleimide into a thiosuccinimide derivative. This high reactivity and selectivity for thiol groups, such as those in cysteine residues of proteins, make maleimides invaluable tools for bioconjugation. science.govmdpi.com
While the reaction with thiols is predominant, amines can also act as nucleophiles, adding across the double bond to form amino-succinimide adducts. tandfonline.comnih.gov However, the reaction with amines is generally slower than with thiols at neutral pH, allowing for selective modification of thiols in the presence of amine groups. thermofisher.com
Table 1: Michael Addition Reactions of N-Substituted Maleimides
| Nucleophile | Product Type | Bond Formed | Typical Conditions |
|---|---|---|---|
| Thiol (R-SH) | Thiosuccinimide | C-S (Thioether) | pH 6.5-7.5, Room Temperature tcichemicals.com |
The adducts formed from the Michael addition of thiols to this compound are generally stable covalent structures. The resulting thiosuccinimide product is resistant to reversal under typical biological conditions. However, the succinimide (B58015) ring itself can be susceptible to hydrolysis, especially at pH values above 8.0, which leads to the opening of the ring to form maleamic acid derivatives. thermofisher.comnih.govnih.gov This hydrolysis can sometimes be a limitation in applications requiring long-term stability in basic environments. nih.gov
Recent strategies have explored the use of dihalomaleimides, which can undergo sequential addition of a thiol and then an amine. The addition of the amine deactivates the maleimide ring towards further reactions and prevents hydrolysis, resulting in a stable, dual-functionalized product in a single pot. nih.gov
A key feature of the maleimide group is its high selectivity for thiol groups over other nucleophilic functional groups found in complex biological systems, such as amines, imidazoles, and hydroxyls. thermofisher.comtandfonline.com At a near-neutral pH (around 7.0), the thiol group is significantly more reactive towards maleimides than the more numerous amine groups of lysine (B10760008) residues in proteins. tcichemicals.comthermofisher.com This chemoselectivity is the cornerstone of its widespread use in protein labeling, antibody-drug conjugates, and surface immobilization, as it allows for precise modification of cysteine residues. biotium.com The selectivity can be influenced by reaction conditions; for instance, increasing the pH will deprotonate amines, increasing their nucleophilicity and potential for reaction with the maleimide. thermofisher.com
Cycloaddition Chemistry
Beyond addition reactions, the electron-deficient double bond of the maleimide ring enables it to participate in pericyclic reactions, most notably cycloadditions.
This compound is an excellent dienophile for the Diels-Alder reaction. This [4+2] cycloaddition reaction occurs between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. wikipedia.org The electron-withdrawing nature of the carbonyl groups in the maleimide ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. wikipedia.orgresearchgate.net
N-substituted maleimides have been shown to react with a variety of dienes, such as buta-1,3-diene, furan (B31954), and cyclopentadiene, to yield stable cyclohexene-fused dicarboximide adducts. semanticscholar.orgrsc.orgresearchgate.net The reaction of this compound would proceed similarly, providing a reliable method for constructing complex cyclic structures. These reactions can often be performed under thermal conditions and provide good control over stereochemistry. wikipedia.orgsemanticscholar.org
Table 2: Examples of Diels-Alder Reactions with N-Substituted Maleimides
| Diene | Dienophile | Product |
|---|---|---|
| Furan | N-Phenylmaleimide | Exo and Endo Adducts semanticscholar.org |
| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | 4,7-epoxy-1H-isoindole-1,3(2H)-dione derivative semanticscholar.org |
1,3-Dipolar Cycloadditions with N-Substituted Maleimides
N-substituted maleimides, including this compound, are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions due to the electron-deficient nature of their carbon-carbon double bond. researchgate.net This reactivity allows for the synthesis of a wide variety of five-membered heterocyclic compounds. wikipedia.org A common class of 1,3-dipoles used in these reactions are azomethine ylides, which react with N-substituted maleimides to form fused pyrrolidine (B122466) ring systems, specifically azabicyclo[2.2.1]heptanes. thieme-connect.comthieme-connect.com
The reaction is a concerted process that can lead to multiple stereoisomers (endo and exo). wikipedia.orgrsc.org The stereochemical outcome is influenced by factors such as secondary orbital interactions, steric hindrance, and electrostatic interactions. rsc.org For example, in silver(I)-catalyzed 1,3-dipolar cycloadditions of cyclic azomethine ylides with N-substituted maleimides, high diastereoselectivity (up to 16:1 dr) and enantioselectivity (up to 97% ee) have been achieved. thieme-connect.com These reactions are valuable for creating complex molecular scaffolds, including those with multiple contiguous stereocenters and quaternary carbons. thieme-connect.comrsc.org
The reaction of azomethine ylides generated from amino acids with N-substituted maleimides provides a pathway to functionalized pyrrolidines. beilstein-journals.orgrsc.org For instance, the cycloaddition of an azomethine ylide derived from glycine (B1666218) methyl ester and an iminoester with N-methylmaleimide, catalyzed by a Cu(I)/Fesulphos system, exclusively yields the endo-pyrrolidine product with high enantiomeric excess. rsc.org Similarly, nitrones, another class of 1,3-dipoles, react with maleimides to produce isoxazolidine (B1194047) derivatives. tandfonline.comscispace.com The reversibility of this cycloaddition can influence the final diastereomeric ratio of the products, which is often determined by thermodynamic stability. tandfonline.com
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with N-Substituted Maleimides
| 1,3-Dipole | N-Substituted Maleimide | Catalyst/Conditions | Product Type | Key Findings | Reference(s) |
| Cyclic Azomethine Ylide | Various N-Substituted Maleimides | Ag(I)/TF-BiphamPhos | Azabicyclo[2.2.1]heptane | High diastereoselectivity (up to 16:1 dr) and enantioselectivity (up to 97% ee). | thieme-connect.com |
| Azomethine Ylide from HMF-iminoester | N-Methylmaleimide | Cu(I)/Fesulphos | Endo-pyrrolidine | Exclusive formation of the endo isomer with 95% ee. | rsc.org |
| Adamantane-derived Aldonitrone | Various N-Substituted Maleimides | Toluene, 110°C | Isoxazolidine | Reversible reaction; thermodynamic control leads to the trans-isomer as the major product. | tandfonline.com |
| Azomethine Ylide from Glycine Amide | Various Maleimides | Copper catalyst | N-terminal modified peptide | Excellent yield and diastereoselectivity for the exo adduct. | rsc.org |
Recyclization Reactions with Binucleophiles and Polynucleophiles
N-substituted maleimides are versatile substrates for recyclization reactions when treated with various binucleophiles and polynucleophiles. mdpi.comnih.gov These reactions involve a cascade process that typically begins with a Michael addition of a nucleophilic center from the reagent to the maleimide double bond, followed by an intramolecular cyclization involving a second nucleophilic center, leading to the opening of the succinimide ring and the formation of a new heterocyclic system. mdpi.comnih.gov This strategy provides access to a diverse array of partially hydrogenated mono- and bicyclic heterocyclic frameworks. mdpi.comnih.govresearchgate.net
The type of heterocyclic product is determined by the nature of the binucleophile used. mdpi.com
N,N-Binucleophiles : Reagents like hydrazine (B178648) and its derivatives react with N-substituted maleimides to form pyridazine (B1198779) derivatives. For example, the reaction of a substituted maleimide with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) leads to the formation of a 1,2-dihydropyridazine-3,6-dione. davidpublisher.com
S,N-Binucleophiles : Thioacetamide, acting as an S,N-binucleophile, reacts with two molecules of an N-arylmaleimide. The process starts with the nucleophilic addition of the sulfur atom to the maleimide double bond, followed by recyclization involving the nitrogen atom to ultimately form complex structures like epithiopyrrolo[3,4-c]pyridines or pyrrolo[3,4-c]pyridines. nih.gov
C,N-Binucleophiles : These reagents can lead to the formation of hydrogenated pyrrole, pyridazine, or pyridine (B92270) fragments. mdpi.com For instance, the reaction with ethyl 3-aminocrotonates can yield pyrrolo[3,4-c]pyridines. acs.org
Polynucleophiles : Reagents with multiple non-equivalent reactive centers, such as aminouracils or triaminopyrimidines, can engage in complex recyclization pathways, leading to various fused or linearly-linked heterocyclic systems. mdpi.com
The mechanism often involves an initial nucleophilic attack on the activated double bond of the maleimide. nih.gov For S,N-binucleophiles, the more nucleophilic sulfur atom typically adds first, followed by the recyclization of the succinimide ring initiated by the nitrogen atom. nih.gov These transformations highlight the utility of the maleimide scaffold as a building block in constructing complex heterocyclic molecules. mdpi.comnih.gov
Computational Chemistry Approaches to Reaction Mechanisms
Density Functional Theory (DFT) has become an essential tool for elucidating the mechanisms, selectivity, and energetics of reactions involving N-substituted maleimides. mdpi.com DFT calculations provide detailed insights into transition state structures, activation energies, and reaction pathways that are often difficult to probe experimentally. rsc.orgresearchgate.net
In the context of 1,3-dipolar cycloadditions, DFT studies have been used to understand the regio- and stereoselectivity. For the reaction between nitrones and N-substituted maleimides, calculations can predict the relative stability of endo and exo transition states and products. rsc.org For example, a study on the cycloaddition of a pyrazole-based nitrone with N-arylmaleimides used DFT calculations at the B3LYP/6-311G(d,p) level to confirm the existence of atropisomers arising from restricted rotation around the N-aryl bond, successfully modeling the energy barriers for their interconversion. rsc.org Another study investigating the reaction of 2-(2-dimethylaminovinyl)-1-benzopyran-4-one with N-phenylmaleimide used DFT (M06-2X/6-311G(d,p)) to show that the reaction is periselective, favoring a [4+2] cycloaddition pathway over a [2+2] pathway, with the exo product being kinetically favored. nih.gov
DFT is also applied to study Michael addition reactions. Calculations on the addition of methanethiol (B179389) to N-methylmaleimide, using various functionals including M06-2X, predicted the reaction to be highly exothermic (ΔE ≈ -29 kcal/mol), providing a quantitative basis for the favorability of this common bioconjugation reaction. acs.org Furthermore, DFT studies on the reaction of maleimide with urea (B33335) and thiourea (B124793) have shown that the sulfur atom of thiourea is a more potent nucleophile than the oxygen of urea, which is consistent with experimental observations. nih.gov These computational approaches allow for a rational analysis of substituent effects, solvent effects, and the fundamental electronic factors governing the reactivity of the maleimide ring. nih.govresearchgate.net
Table 2: DFT Studies on Reactions Involving N-Substituted Maleimides
| Reaction Type | System Studied | DFT Method | Key Findings | Reference(s) |
| 1,3-Dipolar Cycloaddition | Pyrazolyl nitrone + N-arylmaleimides | B3LYP/6-311G(d,p) | Confirmed atropisomerism; calculated rotational energy barriers. | rsc.org |
| [4+2] vs. [2+2] Cycloaddition | Benzopyranone derivative + N-phenylmaleimide | M06-2X/6-311G(d,p) | [4+2] pathway is kinetically favored with a low activation energy (6.8 kcal/mol) for the exo product. | nih.gov |
| Diels-Alder Cycloaddition | Furan + N-substituted maleimides | (Not specified) | N-substituents (methyl, allyl, phenyl) have a minor effect on reaction and transition state free energies. | nih.govresearchgate.net |
| Michael Addition | Methanethiol + N-methylmaleimide | M06-2X/6-311+G(d,p) | Reaction is highly exothermic (ΔE ≈ -29 kcal/mol). | acs.org |
Kinetic studies on N-substituted maleimides are crucial for quantifying their reactivity, particularly in applications like bioconjugation and polymer chemistry. kpi.uatandfonline.com The primary reaction studied kinetically is the Michael addition of thiols to the electron-deficient double bond of the maleimide ring. tandfonline.commdpi.commdpi.com The reactivity is influenced by the nature of the N-substituent, the thiol, and the reaction conditions such as pH. tandfonline.comnih.gov
While specific kinetic data for this compound is not prominently detailed in the reviewed literature, extensive studies on other N-alkyl and N-aryl maleimides allow for well-founded inferences. The N-substituent generally has a modest impact on the kinetics of thiol addition compared to electronic effects on the thiol itself or the pH of the medium. nih.govmdpi.com For instance, in the reaction of various N-substituted maleimides with N-acetyl-L-cysteine methyl ester (ACME), the reaction rates were faster at pH 7.0 than at pH 5.0, consistent with the enhanced nucleophilicity of the thiolate anion at higher pH. tandfonline.com
Kinetic studies on a series of N-aryl maleimides reacting with N-acetyl-L-cysteine showed that the reactions were extremely fast, with all maleimide derivatives being consumed within 15 minutes. mdpi.com This indicates that the electronic effects of para-substituents on the aryl ring have a discernible but not rate-limiting influence on the conjugation speed under pseudo-first-order conditions. mdpi.com In another study, the kinetics of the retro-Michael reaction of thiol-maleimide adducts were investigated. The stability of the adduct, and thus the rate of the reverse reaction, was found to depend on the N-substituent. nih.gov For example, adducts of N-ethylmaleimide (NEM) and N-phenylmaleimide (NPM) with a model thiol showed different half-lives when challenged with glutathione (B108866), highlighting the role of the substituent in modulating adduct stability. nih.gov The 3-phenylpropyl group in this compound is an alkyl substituent, and its electronic effect on the maleimide double bond is expected to be minimal, similar to that of an ethyl or butyl group. nih.gov Its reactivity would therefore be primarily governed by the intrinsic electrophilicity of the maleimide ring and steric factors, which for this linear substituent are not expected to be significant.
Table 3: Kinetic Data for Reactions of N-Substituted Maleimides with Thiols
| N-Substituted Maleimide | Thiol | Conditions | Kinetic Parameter | Value | Reference(s) |
| N-Ethylmaleimide (NEM) Adduct | Glutathione | pH 7.4 | Half-life of conversion | 3.1 h | nih.gov |
| N-Phenylmaleimide (NPM) Adduct | Glutathione | pH 7.4 | Half-life of conversion | 18 h | nih.gov |
| N-Aminoethylmaleimide (NAEM) Adduct | Glutathione | pH 7.4 | Half-life of conversion | 3.9 h | nih.gov |
| Various N-Aryl Maleimides | N-acetyl-L-cysteine | pH 7.4-8.0 | Reaction Time | < 15 min for complete consumption | mdpi.com |
Polymerization Science of N 3 Phenylpropyl Maleimide
Homopolymerization Mechanisms and Kinetics
The homopolymerization of N-(3-Phenylpropyl)maleimide, like other N-substituted maleimides, can be achieved through various mechanisms, primarily free radical polymerization. Despite the 1,2-disubstituted nature of the maleimide (B117702) double bond, which can sometimes lead to steric hindrance, these monomers readily polymerize to form polymers with high glass transition temperatures. acs.org
Free Radical Polymerization Techniques
Conventional free radical polymerization is a common method for polymerizing N-substituted maleimides. This technique typically involves the use of a thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent like tetrahydrofuran (B95107) (THF), dioxane, or benzene (B151609). researchgate.netuctm.edu The polymerization of N-substituted maleimides is known to proceed via the opening of the double bond in the maleimide ring. nih.gov
While specific kinetic data for the homopolymerization of this compound is not extensively detailed in the reviewed literature, studies on analogous N-substituted maleimides provide valuable insights. For instance, the kinetics of the radical homopolymerization of N-phenylmaleimide, N-n-hexylmaleimide, and N-cyclohexylmaleimide have been investigated, revealing that the polymerization rate is dependent on both monomer and initiator concentrations. researchgate.net The nature of the N-substituent has been shown to affect the polymerization kinetics, with bulkier substituents potentially influencing the rate of propagation. researchgate.net For this compound, the phenylpropyl group, with its combination of flexibility and bulk, is expected to modulate the polymerization kinetics in a manner that may differ from simple N-alkyl or N-aryl maleimides.
Controlled Radical Polymerization (CRP) for N-Substituted Maleimides (e.g., RAFT, ATRP)
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity. These methods have been successfully applied to N-substituted maleimides. nih.govnih.gov
RAFT Polymerization: The RAFT process has been utilized for the polymerization of various N-substituted maleimides. nih.gov While N-substituted maleimides often exhibit a low tendency for homopolymerization under typical RAFT conditions, they readily copolymerize. rsc.org This property has been exploited to create block copolymers where a single or a few maleimide units are incorporated at the chain end. nih.gov For this compound, RAFT polymerization would be a viable strategy to synthesize well-defined homopolymers or block copolymers, although specific RAFT agents and conditions would need to be optimized.
ATRP: ATRP has been demonstrated to be an effective and versatile method for the controlled copolymerization of styrene (B11656) with a variety of functional N-substituted maleimides. nih.govamazonaws.com The technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. cmu.edu Studies on the ATRP of N-substituted maleimides have shown that the choice of catalyst, initiator, and solvent is crucial for achieving good control over the polymerization. researchgate.netcmu.edu While specific ATRP protocols for this compound are not detailed in the literature, the general principles established for other N-substituted maleimides would apply. The phenylpropyl substituent is not expected to interfere with the fundamental ATRP mechanism.
Influence of Initiators and Catalysts on Polymerization Rate and Yield
The choice of initiator and its concentration are critical factors that influence the rate and yield of polymerization for N-substituted maleimides. In free radical polymerization, common initiators like AIBN and BPO are effective. uctm.edutsijournals.com The polymerization rate generally shows a dependence on the initiator concentration, though the reaction order may deviate from the classical 0.5 due to factors like chain transfer to the solvent. researchgate.net
The solvent can also have a significant effect on the polymerization yield. For instance, in the polymerization of some N-substituted maleimides, THF has been observed to give higher yields compared to other solvents like DMF or acetone, which is attributed to the higher viscosity of THF that can prolong the lifetime of the free radicals. nih.gov
Polymerization Thermodynamics and Ceiling Temperatures
The polymerization of cyclic monomers is often driven by the release of ring strain. However, for N-substituted maleimides, the polymerization of the double bond is the primary reaction. The thermodynamics of polymerization are described by the Gibbs free energy equation (ΔG_p = ΔH_p - TΔS_p). Polymerization is thermodynamically favorable when ΔG_p is negative. cmu.edu
The ceiling temperature (T_c) is the temperature at which the rate of polymerization equals the rate of depolymerization, and above which polymerization is thermodynamically unfavorable. researchgate.net For N-phenylmaleimide, the enthalpy (ΔH) and entropy (ΔS) of polymerization have been determined to be -36.9 kJ/mol and -86.1 J/(K·mol), respectively. researchgate.net Polymers derived from N-substituted maleimides generally exhibit high thermal stability due to the rigidity of the polymer backbone. uctm.edu
Copolymerization Strategies with this compound
Copolymerization is a powerful strategy to tailor the properties of polymers. N-substituted maleimides are excellent comonomers, particularly with electron-donating vinyl monomers, often leading to alternating or nearly alternating copolymers. vcu.edumdpi.com This behavior is attributed to the formation of a charge-transfer complex between the electron-acceptor maleimide and the electron-donor comonomer. researchgate.net
Copolymerization with Vinyl Monomers (e.g., Styrene, Methyl Methacrylate)
This compound is expected to readily copolymerize with common vinyl monomers such as styrene and methyl methacrylate (B99206) (MMA) via free radical polymerization.
Copolymerization with Styrene: The copolymerization of N-substituted maleimides with styrene is well-documented, often resulting in alternating copolymers due to the strong electron-donating nature of styrene and the electron-accepting nature of the maleimide. mdpi.comresearchgate.net The monomer reactivity ratios (r) are crucial parameters that describe the copolymerization behavior. For the N-phenylmaleimide (M1) and styrene (M2) system, the reactivity ratios have been reported to be very low (e.g., r1 = 0.0325 and r2 = 0.0524), indicating a strong tendency for alternation. cmu.edu
While the exact reactivity ratios for this compound with styrene have not been reported, it is anticipated that they would also be low, favoring an alternating structure. The phenylpropyl group's electronic influence is primarily through induction and is less direct than an N-phenyl group, but the fundamental electron-accepting character of the maleimide ring remains.
Copolymerization with Methyl Methacrylate (MMA): The copolymerization of N-substituted maleimides with MMA has also been extensively studied. uctm.edutandfonline.com In contrast to styrene, MMA is a less electron-donating monomer. The reactivity ratios for N-substituted maleimides (M1) with MMA (M2) typically show r1 < 1 and r2 > 1, indicating that the MMA radical prefers to add to another MMA monomer, while the maleimide radical prefers to add to an MMA monomer. tandfonline.com This leads to copolymers that are not strictly alternating but incorporate both monomers. For example, for the N-(4-carboxyphenyl)maleimide/MMA system, r1 = 0.26 and r2 = 2.51. tandfonline.com
For the copolymerization of this compound with MMA, a similar trend is expected, where the resulting copolymer would have a more random distribution of monomer units compared to the styrene copolymer. The specific reactivity ratios would determine the exact copolymer composition for a given monomer feed ratio.
Interactive Data Table of Reactivity Ratios for N-Substituted Maleimides (M1) with Styrene (M2) and Methyl Methacrylate (M2)
Note: This table presents data for various N-substituted maleimides to provide a comparative context, as specific data for this compound is not available in the cited literature.
| N-Substituent of Maleimide (M1) | Comonomer (M2) | r1 | r2 | Polymerization Conditions | Reference |
| Phenyl | Styrene | 0.0325 | 0.0524 | ATRP, Anisole, CuBr/bpy | cmu.edu |
| Cyclohexyl | Styrene | 0.046 | 0.127 | ATRP, Anisole, 110°C | cmu.edu |
| 4-Carboxyphenyl | Styrene | 0.08 | 0.22 | FRP, THF, 80°C, AIBN | tandfonline.com |
| Phenyl | Methyl Methacrylate | 1.9090 | 0.1556 | Solution Polymerization | nih.gov |
| 4-Carboxyphenyl | Methyl Methacrylate | 0.26 | 2.51 | FRP, THF, 80°C, AIBN | tandfonline.com |
| 2,3-Dichlorophenyl | Methyl Methacrylate | 0.16 | 1.97 | FRP, 1,4-Dioxane, 60°C, AIBN | rsc.org |
| 2,4-Dichlorophenyl | Methyl Methacrylate | 0.09 | 2.23 | FRP, 1,4-Dioxane, 60°C, AIBN | rsc.org |
| 2,6-Dichlorophenyl | Methyl Methacrylate | 0.04 | 4.19 | FRP, 1,4-Dioxane, 60°C, AIBN | rsc.org |
Synthesis of Alternating Copolymers
The synthesis of alternating copolymers is a hallmark of N-substituted maleimide chemistry, driven by the electron-deficient nature of the maleimide double bond. When copolymerized with an electron-rich monomer, such as styrene, N-substituted maleimides exhibit a strong tendency to form copolymers with a 1:1 alternating sequence of monomer units. cmu.edunih.gov This behavior is attributed to the formation of a charge-transfer complex (CTC) between the electron-donor monomer (styrene) and the electron-acceptor monomer (maleimide derivative). cmu.edu
While specific kinetic data for this compound is not extensively documented, its structural similarity to N-phenylmaleimide (N-PMI) and other N-alkylmaleimides allows for a reliable prediction of its copolymerization behavior. The free-radical copolymerization of N-PMI with styrene, for instance, is a classic example of an alternating system where the reactivity ratios (r) for both monomers are significantly less than one, indicating that each radical preferentially reacts with the other monomer rather than its own. mdpi.com
| Solvent | r₁ (N-PMI) | r₂ (St) | r₁ * r₂ | Alternating Tendency |
|---|---|---|---|---|
| Toluene | 0.026 | 0.050 | 0.0013 | High |
| HFIP | 0.078 | 0.068 | 0.0053 | High |
Design and Formation of Functional Copolymers
Functional copolymers incorporating this compound can be designed through two primary strategies: the copolymerization of functional monomers or the post-polymerization modification of a precursor polymer. researchgate.netnih.gov
Advanced Applications in Chemical Research
Bioconjugation Chemistry Utilizing N-(3-Phenylpropyl)maleimide
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology and drug development. This compound has emerged as a significant reagent in this field due to the specific reactivity of its maleimide (B117702) group.
Selective Thiol Reactivity for Protein and Peptide Modification
The maleimide group is well-known for its high reactivity and selectivity towards thiol groups (sulfhydryl groups, -SH), which are present in the amino acid cysteine. nih.govthno.org This specificity allows for the precise modification of proteins and peptides at cysteine residues. The reaction, a Michael addition, proceeds under mild conditions, typically at a pH between 6.5 and 7.5, which is crucial for maintaining the structural integrity and biological activity of proteins. researchgate.net
The phenylpropyl group of this compound can influence the efficiency and properties of the resulting bioconjugate. For instance, the hydrophobicity of the phenylpropyl moiety can be a factor in the interaction of the modified protein with its environment. Research comparing different N-substituted maleimides, such as N-ethyl maleimide (NEM) and the related N-(1-phenylethyl)maleimide (NPEM), has shown that the nature of the substituent affects ionization enhancement and the stability of the resulting thiol adduct. nih.govconcordia.ca While NPEM, with its phenyl group, provided better ionization, it also led to more side reactions compared to the simpler NEM. nih.govconcordia.ca This highlights the importance of the specific structure of the N-substituent in directing the outcome of the conjugation.
Development of Probes for Studying Protein Function and Interactions
The ability to selectively label proteins with this compound allows for the attachment of various reporter groups, such as fluorescent dyes or biotin, to study protein function and interactions. fishersci.fi For example, a maleimide derivative can be used to introduce a fluorescent probe onto a protein, enabling the study of its localization, trafficking, and interactions with other biomolecules within a cell using techniques like fluorescence microscopy. medchemexpress.com
Furthermore, bifunctional crosslinkers containing maleimide groups are used to study protein-protein interactions. nih.gov By linking two proteins that are in close proximity, researchers can identify interaction partners and map out protein networks. The specific reactivity of the maleimide ensures that the crosslinker attaches to a defined site (a cysteine residue), providing more precise structural information compared to less specific crosslinking chemistries.
Strategies for Targeted Delivery System Design
The selective reactivity of maleimides is extensively used in the design of targeted drug delivery systems, which aim to deliver therapeutic agents specifically to diseased cells or tissues, thereby increasing efficacy and reducing side effects. jopir.in
Polymer-Protein Conjugates: this compound can be used to link polymers, such as polyethylene (B3416737) glycol (PEG), to proteins. nih.govresearchgate.net This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic proteins by increasing their stability, solubility, and circulation time in the body. The maleimide group, often at the end of a polymer chain, reacts with a cysteine on the protein to form a stable conjugate. nih.govgoogle.com
Maleimide-Functionalized Liposomes: Liposomes, which are microscopic vesicles composed of a lipid bilayer, are widely used as drug carriers. jopir.in Their surface can be functionalized with maleimide groups to facilitate the attachment of targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors. nih.govnih.govmdpi.com This allows the liposomes to specifically bind to and deliver their drug cargo to target cells. For instance, maleimide-functionalized liposomes have been shown to bind to endogenous albumin in the blood, which can then passively target tumors. nih.gov They have also been designed to react with thiol groups on the surface of cells, leading to prolonged retention and enhanced drug efficacy at the tumor site. nih.govmdpi.com
Role in Organic Synthesis as a Versatile Building Block
Beyond its applications in bioconjugation, this compound serves as a valuable intermediate and building block in organic synthesis. The maleimide core is a reactive scaffold that can participate in a variety of chemical transformations.
Intermediate in the Synthesis of More Complex Organic Molecules
N-substituted maleimides, including this compound, are key intermediates in the synthesis of a wide range of more complex organic molecules. researchgate.netorgsyn.orggoogle.com The double bond of the maleimide ring is an excellent dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems. acs.org Additionally, the maleimide ring can undergo various addition reactions, providing a route to highly functionalized succinimide (B58015) derivatives. nih.gov
For example, the synthesis of radiolabeled compounds for diagnostic imaging often involves the use of maleimide-based prosthetic groups. thno.org A fluorine-18 (B77423) labeled maleimide, such as 1-[3-(2-[18F]Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione ([18F]FPyME), was synthesized using a precursor with a propyl chain, highlighting the utility of the N-propyl linkage in creating these imaging agents. thno.org
Chiral Maleimide Derivatives in Asymmetric Synthesis
The introduction of a chiral center in the N-substituent of a maleimide can lead to the formation of chiral maleimide derivatives, which are valuable reagents in asymmetric synthesis. acs.orgmdpi.comchemistryviews.orgscispace.comhep.com.cn These chiral building blocks can be used to control the stereochemistry of chemical reactions, leading to the selective formation of one enantiomer of a product over the other. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active.
For instance, chiral N-substituted maleimides have been used as dienophiles in asymmetric Diels-Alder reactions to produce enantiomerically enriched cycloadducts. acs.org They have also been employed in organocatalytic enantioselective reactions, such as the Morita-Baylis-Hillman reaction and conjugate additions, to synthesize optically active succinimide derivatives. nih.govchemistryviews.org The phenyl group in derivatives like N-(1-phenylethyl)maleimide can play a role in directing the stereochemical outcome of these reactions through steric or electronic effects. chemimpex.comresearchgate.net
Interdisciplinary Research Areas in Materials Science
The unique chemical structure of N-substituted maleimides, such as this compound, makes them valuable components in the synthesis of advanced materials. The presence of the reactive maleimide ring and the phenylpropyl group allows for the tailoring of polymer properties for specific, high-performance applications.
Development of High-Performance Polymers with Specific Attributes
N-substituted maleimides are recognized as an important class of monomers for creating processable high-performance polymers. ajouronline.com The incorporation of the rigid imide ring into a polymer backbone contributes significantly to the thermal stability and mechanical strength of the resulting material. chemrj.org Aromatic polyimides, in particular, are noted for their use as high-temperature insulators, coatings, and matrices for advanced composites due to their exceptional thermal and mechanical properties. ijert.org
Polymers and copolymers based on N-substituted maleimides are known for their enhanced heat resistance and chemical stability. chemrj.org The specific N-substituent group plays a crucial role in determining the final properties of the polymer. ajouronline.com For instance, the presence of an N-phenyl group in N-phenylmaleimide leads to polymers with excellent thermal stability. caltech.edu The functionalization of polymers like polypropylene (B1209903) with maleimide groups can increase their hydrophilicity and compatibility in polymer blends, while also improving thermal stability. researchgate.net Copolymerization of N-substituted maleimides with other vinyl monomers is a common strategy to modify and improve the physical, mechanical, and chemical properties of the final polymer. uctm.edu These copolymers often exhibit better thermal stability compared to polymers made solely from vinyl monomers. ripublication.com Research into copolymers of N-substituted maleimides has demonstrated their potential in creating materials with high heat resistance and robust mechanical characteristics, suitable for demanding technological applications. chemrj.orgripublication.com
Creation of Functionalized Materials for Nanotechnology
The maleimide group is a key functional moiety for the surface engineering of nanomaterials, particularly in the creation of functionalized materials for nanotechnology and biomedical applications. acs.orgresearchgate.net The primary utility of the maleimide group is its highly efficient and selective reaction with thiol groups (sulfhydryl groups) via a Michael addition reaction. researchgate.netaxispharm.com This chemistry allows for the covalent attachment of thiol-containing molecules, such as peptides, proteins, and other biomolecules, to nanoparticle surfaces under mild, near-neutral pH conditions. axispharm.comwilhelm-lab.com
This surface functionalization is critical for designing nanomaterials with precise control over their interactions with biological systems. acs.orgwilhelm-lab.com For example, gold nanoparticles (AuNPs) can be functionalized with maleimide groups to create a versatile platform for bioconjugation. wilhelm-lab.comacs.orgnih.gov These maleimide-functionalized nanoparticles can then be used to attach specific ligands for targeted drug delivery or as templates for creating complex biological probes. nih.govgoogle.com The process often involves attaching a hetero-bifunctional linker molecule, such as one containing a disulfide group to bind to the gold surface and a terminal maleimide group that remains available for subsequent reactions. acs.orgwilhelm-lab.com The ability to create stable, water-soluble, maleimide-functionalized nanoparticles is crucial for their application in cell and tissue delivery systems. acs.orgnih.gov The phenylpropyl group in this compound would impart hydrophobic properties, which could be leveraged to modulate the interaction of functionalized materials with biological membranes or other nonpolar environments.
Polymer applications in specialized fields (e.g., aerospace and aircraft industry)
Polymers derived from maleimides are utilized in high-performance sectors, including the aerospace and aircraft industry. lew.ro This application is driven by the general properties of this class of polymers, which include high thermal stability, durability, good resistance to water, and fire and radiation resistance. lew.ro Bismaleimide (B1667444) (BMI) resins, a related class of thermosetting polymers, are prominent in aerospace applications due to their excellent thermal and mechanical properties, which allow them to withstand high aerodynamic and thermal stresses. acs.orgijraset.com
Composites made from polymer matrices like bismaleimide or N-phenylmaleimide polymers are designed for structural components in military and commercial aircraft. ijraset.com The introduction of maleimide monomers into polymer formulations can yield materials with high glass transition temperatures (Tg), a critical attribute for high-temperature applications. google.com For example, shape memory polymers (SMPs) based on N-phenylmaleimide have been developed with glass transition temperatures ranging from 180 °C to 270 °C, making them suitable for morphing aircraft structures or deployable space components. google.com The incorporation of high-volume fractions of aligned carbon nanotubes into bismaleimide matrices is being explored to create the next generation of high-performance structural composites for aerospace use. acs.org
Biochemical and Molecular Biology Probes and Tools
The selective reactivity of the maleimide functional group towards thiols makes N-substituted maleimides, including this compound, highly effective reagents in biochemistry and molecular biology for probing and modifying biological molecules.
Derivatization of Biological Thiols for Analytical Quantification
Accurate measurement of biological thiols like cysteine and glutathione (B108866) is crucial for assessing oxidative stress, but their inherent reactivity makes analysis challenging. researchgate.netresearchgate.net Derivatization is a common strategy to stabilize thiols and prevent their oxidation during sample handling and analysis. nih.govmdpi.com N-substituted maleimides are frequently used as derivatizing agents for the quantification of thiols using methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net The derivatization forms a stable adduct that can be readily separated and detected. mdpi.com
A study systematically compared two derivatizing agents, N-ethyl maleimide (NEM) and the structurally similar (R)-(+)-N-(1-phenylethyl)maleimide (NPEM), for the analysis of four biological thiols: cysteine (CYS), homocysteine (HCys), N-acetylcysteine (NAC), and glutathione (GSH). researchgate.netresearchgate.net The research provided detailed findings on efficiency, ionization enhancement, and side reactions, which are critical for accurate quantification.
| Feature | N-ethyl maleimide (NEM) | (R)-(+)-N-(1-phenylethyl)maleimide (NPEM) |
| Derivatization Efficiency | Complete derivatization within 30 min (97% for Cysteine). researchgate.net | Complete derivatization within 30 min. researchgate.net |
| Ionization Enhancement (vs. NEM) | Baseline | 2.1x for GSH to 5.7x for CYS. researchgate.net |
| Side Reactions | Less extensive; some reactivity with amines at non-neutral pH. researchgate.netresearchgate.net | More extensive; double derivatization and ring opening observed. researchgate.net |
| Selectivity for Thiols | More selective towards thiols than NPEM. researchgate.netresearchgate.net | Less selective; significant reactivity with amine-containing metabolites. researchgate.netresearchgate.net |
| Derivative Stability | Poor stability for Cysteine derivative due to cyclization. researchgate.netresearchgate.net | Poor stability for Cysteine derivative due to cyclization. researchgate.netresearchgate.net |
| Optimal pH | Strict control at pH 7.0 recommended to minimize side reactions. researchgate.netresearchgate.net | More sensitive to pH variations. researchgate.net |
Studies in Biological Activity of Maleimides (e.g., Inhibitory Effects on Microorganisms)
The maleimide scaffold has been a subject of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. psecommunity.org Research has particularly focused on the antimicrobial properties of N-substituted maleimides, revealing their potential as effective agents against a range of pathogenic microorganisms. nih.govanalis.com.my The core structure, characterized by the -CO-N(R)-CO- linkage, imparts a degree of neutrality and hydrophobicity that can facilitate passage through microbial cell membranes. nih.govanalis.com.my The biological activity is often linked to the α,β-unsaturated double bond within the maleimide ring, which can react with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in enzymes, leading to their inhibition. analis.com.mytandfonline.com
Detailed Research Findings
While the broader class of N-substituted maleimides has been extensively studied, specific research on the antimicrobial profile of This compound has pinpointed its antifungal capabilities. Studies have shown that maleimide compounds can interfere with crucial fungal processes. For instance, some N-substituted maleimides have been found to inhibit enzymes essential for cell wall synthesis, such as (1,3)β-D-glucan synthase and chitin (B13524) synthase. tandfonline.comnih.govtandfonline.com Inhibition of these enzymes disrupts the integrity of the fungal cell wall, leading to cell lysis and fungicidal effects. tandfonline.comtandfonline.com
In a notable study investigating a series of maleimide compounds as potential chitin synthase inhibitors, This compound was synthesized and evaluated for its antifungal efficacy against the plant pathogenic fungus Sclerotinia sclerotiorum. mdpi.com The findings from this research provided specific quantitative data on its inhibitory effects.
Another study on the structure-activity relationships of N-phenylalkyl-maleimides highlighted the importance of the alkyl chain length for antifungal activity. nih.gov While this particular study focused on 3,4-dichloromaleimide derivatives, it found that the N-phenylpropyl-substituted analogue demonstrated a broad spectrum of action and low minimal inhibitory concentrations (MICs) against various fungi. nih.gov This suggests that the three-carbon propyl linker between the phenyl and maleimide moieties plays a role in the compound's antifungal properties. nih.gov
General studies on N-substituted maleimides have demonstrated activity against both Gram-positive and Gram-negative bacteria, although the effectiveness can be structure-dependent. nih.gov The mechanism of antibacterial action is also thought to involve the inactivation of essential enzymes through covalent modification of sulfhydryl groups. analis.com.my However, specific data on the antibacterial activity of This compound is not extensively detailed in the reviewed literature, with a greater focus placed on its antifungal properties.
The following interactive table summarizes the antifungal activity data for This compound from the available research.
| Compound Name | Target Organism | Measurement | Value (µg/mL) |
| This compound | Sclerotinia sclerotiorum | EC₅₀ | >10 |
EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Spectroscopic and Analytical Characterization Methodologies for N 3 Phenylpropyl Maleimide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(3-Phenylpropyl)maleimide. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H-NMR spectrum of N-substituted maleimides, the two protons on the maleimide (B117702) ring are chemically equivalent and typically appear as a sharp singlet. For N-alkyl-substituted maleimides, this singlet is generally observed in the region of δ 6.6-6.8 ppm. The protons of the phenylpropyl substituent exhibit characteristic chemical shifts. The aromatic protons of the phenyl group typically resonate as a multiplet in the range of δ 7.1-7.3 ppm. The methylene (B1212753) (CH₂) groups of the propyl chain will appear as distinct signals, with their chemical shifts influenced by their proximity to the nitrogen atom of the maleimide ring and the phenyl group.
In ¹³C-NMR spectroscopy, the carbonyl carbons of the maleimide ring are highly deshielded and appear at approximately 170 ppm. The olefinic carbons of the maleimide double bond typically resonate around 134 ppm. The carbons of the phenylpropyl side chain will have distinct signals: the aromatic carbons appear between 126-142 ppm, while the aliphatic carbons of the propyl chain will be found in the upfield region of the spectrum.
Table 1: Typical ¹H-NMR and ¹³C-NMR Chemical Shifts for N-Arylalkyl Maleimides
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Maleimide CH =CH | 6.6 - 6.8 (singlet) | 134 |
| Maleimide C =O | - | ~170 |
| Phenyl Ar-H | 7.1 - 7.3 (multiplet) | 126 - 142 |
| Propyl -N-CH₂ - | ~3.5 - 3.8 (triplet) | ~38 |
| Propyl -CH₂-CH₂ -CH₂- | ~1.8 - 2.1 (multiplet) | ~31 |
| Propyl -CH₂ -Ph | ~2.6 - 2.8 (triplet) | ~33 |
Note: The values presented are approximate and can vary based on the solvent and specific molecular structure.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.
The most prominent features in the IR spectrum of this compound include:
C=O Stretching: The imide carbonyl groups give rise to strong, characteristic absorption bands. Typically, two bands are observed due to symmetric and asymmetric stretching, appearing in the region of 1700-1770 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations of the phenyl group are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl chain appear just below 3000 cm⁻¹, in the 2800-3000 cm⁻¹ range.
C=C Stretching: The stretching vibration of the carbon-carbon double bond within the maleimide ring is expected to produce a band around 1580-1640 cm⁻¹. The aromatic C=C stretching bands of the phenyl ring also appear in this region.
C-N Stretching: The stretching of the C-N bond of the imide can be observed in the 1350-1390 cm⁻¹ region.
FT-IR spectroscopy is particularly useful for monitoring reactions involving the maleimide group. For instance, in thiol-maleimide conjugation reactions, the disappearance of the characteristic maleimide C=C absorption peak can be used to track the progress of the reaction.
Mass Spectrometry (MS): Techniques such as MALDI-TOF and ESI-GEMMA for Molecular Weight Determination and Adduct Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound and for analyzing its derivatives and adducts. The molecular formula of this compound is C₁₃H₁₃NO₂, giving it a molecular weight of 215.25 g/mol . In a mass spectrum, this would be observed as a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 215.
Various ionization techniques can be employed. Electron Ionization (EI) often leads to fragmentation, providing structural information. Softer ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing larger molecules and adducts with minimal fragmentation.
MALDI-TOF (Time-of-Flight): This technique is well-suited for the analysis of high molecular weight species, such as protein adducts of this compound. nih.gov In a typical application, a protein is reacted with the maleimide, and MALDI-TOF MS is used to determine the mass of the resulting conjugate, confirming the successful addition of the maleimide moiety.
ESI-GEMMA (Gas-Phase Electrophoretic Mobility Macromolecule Analysis): While not explicitly cited for this compound, ESI-GEMMA is a powerful technique for the characterization of macromolecules and their complexes in their native state, and could be applied to study non-covalent interactions or large adducts involving maleimide derivatives.
The analysis of adducts, particularly with thiols like cysteine or glutathione (B108866), is a primary application. The mass of the resulting thioether adduct would be the sum of the mass of this compound and the mass of the thiol.
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are indispensable for the separation and purification of this compound and for the analysis of reaction mixtures and polymeric materials derived from it.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution and Polydispersity Index
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing polymers. nih.gov If this compound is used as a monomer in a polymerization reaction, GPC is used to determine the molecular weight distribution of the resulting polymer.
The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. nih.gov From the GPC data, several important parameters can be calculated:
Number-average molecular weight (Mₙ): Relates to the colligative properties of the polymer.
Weight-average molecular weight (Mₙ): Influences the mechanical properties like strength.
Polydispersity Index (PDI): The ratio of Mₙ/Mₙ, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length.
For polymers synthesized from maleimide derivatives, GPC analysis can be used to assess the effectiveness of the polymerization process and to understand how reaction conditions affect the final polymer properties. uctm.edunih.gov
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Derivatization Efficiency and Side Product Characterization
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a highly sensitive and specific technique used for the detailed analysis of complex mixtures. In the context of this compound, it is particularly valuable for studying its use as a derivatizing agent, for example, in the labeling of thiols in biological samples. nih.govthieme-connect.de
A study comparing N-ethylmaleimide (NEM) and (R)-(+)-N-(1-phenylethyl)maleimide (NPEM) for thiol derivatization highlights the capabilities of LC-HRMS. nih.govthieme-connect.de This technique allows for:
Quantification of Derivatization Efficiency: By separating the derivatized analyte from the unreacted starting material, the efficiency of the reaction can be accurately determined.
Identification and Characterization of Side Products: The high mass accuracy of HRMS enables the identification of unexpected side products, such as those resulting from double derivatization or hydrolysis of the maleimide ring. thieme-connect.de This is critical for developing robust analytical methods and for understanding the reactivity of the maleimide derivative under different conditions (e.g., varying pH). nih.govthieme-connect.de
The combination of chromatographic separation with high-resolution mass detection makes LC-HRMS an indispensable tool for method development and for ensuring the accuracy of quantitative measurements involving this compound derivatives.
X-ray Diffraction (XRD) for Single Crystal Structure and Stereochemistry Analysis
While a crystal structure for this compound itself is not found in the searched literature, the structure of a related compound, N-(3-Chlorophenyl)maleimide, offers significant insights into the expected structural features. nih.gov
In the crystal structure of N-(3-Chlorophenyl)maleimide, the molecule is not planar. There is a significant dihedral angle of 46.46° between the plane of the benzene (B151609) ring and the plane of the maleimide ring. nih.gov This non-planar conformation is a common feature of N-aryl maleimides and is influenced by steric and electronic factors.
The analysis also reveals important intermolecular interactions that govern the crystal packing. In N-(3-Chlorophenyl)maleimide, these include π-π stacking interactions between the benzene and maleimide rings of adjacent molecules, with a mean interplanar distance of 3.337 Å. nih.gov Additionally, short intermolecular halogen-oxygen contacts (Cl···O distance of 3.0966 Å) and C-H···O hydrogen bonds contribute to the stability of the crystal lattice. nih.gov
For this compound, one would expect a similar non-planar arrangement between the phenyl and maleimide rings, although the flexible propyl linker would allow for more conformational freedom. Intermolecular π-π stacking interactions between the phenyl rings would likely be a significant feature in its crystal packing.
Table 2: Crystallographic Data for the Analogous N-(3-Chlorophenyl)maleimide nih.gov
| Parameter | Value |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3434 (3) |
| b (Å) | 11.9458 (5) |
| c (Å) | 10.3044 (4) |
| β (°) | 101.121 (2) |
| Volume (ų) | 886.96 (6) |
| Dihedral Angle (Benzene-Maleimide) | 46.46 (5)° |
| Key Intermolecular Interactions | π-π stacking, C-H···O, Cl···O |
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Polymer Thermal Behavior
The thermal stability and phase behavior of polymers are critical properties that dictate their processing conditions and end-use applications. For polymers incorporating this compound or its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for acquiring this information. The incorporation of the rigid maleimide ring into a polymer backbone generally enhances its thermal stability. researchgate.netirphouse.com
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. DSC is particularly important for determining the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers. The Tg is a key parameter for understanding the mechanical properties of amorphous and semi-crystalline polymers. For copolymers of N-substituted maleimides, the rigid five-membered imide ring restricts the segmental motion of the polymer chains, leading to a significant increase in the glass transition temperature. researchgate.netresearchgate.net For example, increasing the content of N-phenylmaleimide in copolymers has been shown to markedly increase the Tg of the resulting material. researchgate.net This high Tg is a hallmark of the excellent thermal stability conferred by the maleimide units. rsc.org
Below is a table summarizing representative thermal properties of polymers containing N-substituted maleimides, illustrating the data typically obtained from TGA and DSC analysis.
| Polymer System | TGA Decomposition Onset (°C) | 5% Weight-Loss Temperature (T5%) (°C) | Glass Transition Temperature (Tg) (°C) | Reference |
| Poly(N-cyclohexylmaleimide) | 362 | - | - | researchgate.net |
| Copolymers of N-substituted maleimides and isobutene | - | 409–437 | 160–191 | researchgate.net |
| Copolymers of 2,3,4,5,6-pentafluorostyrene (B1630577) and N-phenylmaleimide | - | - | up to 180 | researchgate.net |
| Poly(N-p-chlorophenylmaleimide) | - | - | Higher than poly(N-nitrophenylmaleimide) | rit.edu |
Dynamic Light Scattering (DLS) for Polymer Molecular Weight and Architecture
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and polymers in solution. kdsi.ru This method is particularly valuable for characterizing the molecular weight and architecture of polymers containing this compound and its derivatives.
DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the molecules in solution. kdsi.ru Larger particles move more slowly than smaller particles, and this difference in motion leads to different fluctuation patterns in the scattered light. By analyzing the autocorrelation of the scattered light intensity, the translational diffusion coefficient (D) of the polymer coils can be determined.
The diffusion coefficient is then used to calculate the hydrodynamic radius (Rh) of the polymer using the Stokes-Einstein equation. The hydrodynamic radius represents the effective size of the polymer coil in a particular solvent. For a given polymer-solvent system, there is often a known empirical relationship between the hydrodynamic radius and the molecular weight, such as the Mark-Houwink-Sakurada equation, which allows for an estimation of the polymer's molecular weight from DLS data. horiba.com
Furthermore, DLS provides information about the polydispersity of the polymer sample. A narrow distribution of particle sizes will result in a monomodal correlation function, indicating a low polydispersity index (PDI). Conversely, a broad or multimodal distribution suggests a higher PDI, which can be indicative of a less controlled polymerization or the presence of aggregates.
In the context of polymers derived from this compound, DLS can be employed to:
Monitor polymer growth during polymerization reactions.
Determine the weight-average molecular weight (Mw) through static light scattering (SLS) measurements, which are often performed with the same instrument. horiba.com
Assess the conformational changes of the polymer in response to stimuli such as temperature or pH. kdsi.ru
Characterize the architecture of complex polymer structures, such as block copolymers or star polymers.
The following table provides a hypothetical but representative example of DLS data for a polymer solution, illustrating the key parameters obtained from the analysis.
| Sample | Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) | Estimated Molecular Weight (kDa) |
| Poly(N-phenylmaleimide-co-styrene) in THF | 15.2 | 0.15 | 85 |
| Poly(N-ethylmaleimide-co-methyl methacrylate) in Acetone | 10.8 | 0.21 | 60 |
Note: This table presents illustrative data to demonstrate the output of DLS analysis for maleimide-containing copolymers. The values are representative and not from a specific cited study for these exact polymers.
Future Directions and Emerging Research Avenues for N 3 Phenylpropyl Maleimide Chemistry
Development of Novel, More Efficient, and Sustainable Synthetic Pathways
The synthesis of N-substituted maleimides, including N-(3-Phenylpropyl)maleimide, traditionally involves a two-step process: the formation of a maleamic acid from maleic anhydride (B1165640) and a primary amine, followed by cyclization. tandfonline.commdpi.com Future research is focused on enhancing the efficiency and sustainability of these pathways.
Key areas of development include:
Green Chemistry Approaches : There is a significant trend towards environmentally friendly synthetic methods. gctlc.org This includes the use of safer solvents, reducing waste, and improving energy efficiency. tandfonline.com For instance, syntheses are being designed to minimize the use of hazardous solvents like diethyl ether and cyclohexane, which have been traditionally used. tandfonline.com
Atom-Economic Reactions : The Diels-Alder reaction represents a highly atom-economic and sustainable approach. researchgate.net The reaction between furan (B31954)/maleimide (B117702) can proceed with high efficiency under solvent-free conditions, embodying the principles of "click" chemistry. researchgate.net Future work could adapt this methodology for the synthesis of this compound precursors, potentially starting from renewable resources.
Catalytic Innovations : Research into novel catalytic systems aims to improve reaction rates and yields. The use of catalytic sodium acetate (B1210297) in acetic anhydride for the cyclization of maleamic acids is a classic method, but exploration of other catalysts could lead to milder reaction conditions and higher purity products. tandfonline.comtandfonline.com
One-Pot Syntheses : The development of one-pot procedures that combine the initial amine acylation and subsequent cyclization without isolating the intermediate maleamic acid could significantly streamline the synthesis of this compound, saving time and resources.
Table 1: Comparison of Synthetic Strategies for N-Substituted Maleimides This table is interactive and can be sorted by clicking on the headers.
| Synthetic Strategy | Key Features | Advantages | Potential for this compound |
|---|---|---|---|
| Traditional Two-Step tandfonline.commdpi.com | Maleamic acid formation followed by cyclization with acetic anhydride/sodium acetate. | Well-established, reliable. | Standard method, but with potential for improvement in efficiency and sustainability. |
| Green Multi-Step gctlc.orgtandfonline.com | Utilizes safer solvents, focuses on waste reduction and energy efficiency. | Environmentally friendly, minimally hazardous. | Adapting the pathway to use greener solvents and reagents for a more sustainable process. |
| Diels-Alder Approach researchgate.net | [4+2] cycloaddition of furan and maleimide derivatives. | High atom economy, often solvent-free, can use bio-based substrates. | A promising sustainable route for creating the maleimide core before N-substitution. |
| Mitsunobu Reaction Modification acs.org | A high-yielding method for producing N-alkyl maleimides. | High purity and yields, uses widely available starting materials. | A potential alternative pathway for synthesizing this compound. |
Exploration of Advanced Polymer Architectures and Hybrid Materials for Tailored Properties
The maleimide group is a versatile monomer for free-radical polymerization, producing polymers with high thermal stability, particularly when the N-substituent is aromatic or provides steric bulk. researchgate.net The N-(3-Phenylpropyl) group is expected to impart unique properties to polymers, such as enhanced thermal stability and specific solubility characteristics.
Emerging research avenues in this area include:
Thermoresponsive Polymers : Thermoresponsive polymers, which undergo a phase transition at a critical solution temperature, are of great interest for biomedical applications like drug delivery. nih.govrsc.orgscitechnol.com The incorporation of this compound into polymer chains could be used to tune the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of materials. nih.govanalis.com.my For example, polymers like poly(3-phenylpropyl methacrylate) (PPPMA) have been used to create diblock copolymers that exhibit thermoreversible polymorphism in ethanol (B145695). rsc.org
Sequence-Controlled Copolymers : Advanced polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the synthesis of copolymers with controlled monomer sequences. researchgate.netnih.gov Creating copolymers of this compound with other monomers can lead to materials with precisely tailored mechanical, thermal, and optical properties. researchgate.net
Organic-Inorganic Hybrid Materials : Hybrid materials can be fabricated by combining maleimide-containing polymers with inorganic components like silica (B1680970) nanoparticles. researchgate.net The this compound monomer could be incorporated into copolymers that are then used to create transparent, thermally stable hybrid films for advanced optical or electronic applications. researchgate.net
Topochemical Polymerization : This solvent- and catalyst-free reaction occurs in a crystal lattice, offering precise control over the polymer's structure and architecture. rsc.org Designing this compound derivatives that can self-assemble into reactive orientations could allow for the synthesis of highly ordered polymers with advanced structural features. rsc.org
Table 2: Potential Polymer Systems Incorporating this compound This table is interactive and can be sorted by clicking on the headers.
| Polymer Architecture | Monomers | Potential Properties | Emerging Applications |
|---|---|---|---|
| Homopolymer | This compound | High thermal stability, hydrophobicity. | High-performance plastics, coatings. |
| Thermoresponsive Copolymer rsc.org | This compound, N-isopropylacrylamide (NIPAM) | Tunable LCST, stimuli-responsive. analis.com.my | Smart hydrogels, drug delivery systems. nih.gov |
| Sequence-Controlled Copolymer researchgate.net | This compound, Styrene (B11656), Olefins | Controlled thermal and mechanical properties. | Advanced transparent plastics, optical materials. |
| Organic-Inorganic Hybrid researchgate.net | This compound copolymer, Silica nanoparticles | Enhanced thermal stability, high transparency. | Optical films, high-performance composites. |
Expansion of Targeted Bioconjugation Strategies and Bio-functional Material Development
The maleimide group is a cornerstone of bioconjugation chemistry due to its high reactivity and specificity towards thiol groups found in cysteine residues of proteins and peptides. axispharm.comnih.gov This reaction proceeds rapidly under mild physiological conditions (pH 6.5-7.5) via a Michael addition, forming a stable thioether bond. axispharm.comnih.gov
Future research will likely focus on leveraging the this compound scaffold in sophisticated bioconjugation applications:
Antibody-Drug Conjugates (ADCs) : Maleimide linkers are critical for attaching potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. axispharm.com The phenylpropyl group of this compound could act as a spacer that influences the stability and steric accessibility of the ADC, potentially improving its pharmacokinetic profile. Rational design of maleimide reagents is a key strategy for improving the stability of these conjugates. researchgate.net
Functionalized Nanoparticles : Modifying the surface of nanoparticles, such as liposomes, with maleimide derivatives can significantly enhance their drug delivery efficiency. nih.govnih.gov this compound could be used to functionalize nanoparticles, with the phenylpropyl group potentially mediating interactions with cell membranes or other biological components, leading to improved cellular uptake. nih.gov
Protein and Surface Labeling : Site-specific labeling of proteins with fluorescent tags or other functional groups is essential for diagnostics and proteomics. axispharm.com The unique spacer of this compound could be advantageous in applications where precise distance control between the protein and the label is required.
Table 3: Bioconjugation Applications for this compound This table is interactive and can be sorted by clicking on the headers.
| Application | Target Biomolecule | Role of this compound | Potential Advantage |
|---|---|---|---|
| Antibody-Drug Conjugates (ADCs) axispharm.com | Cysteine residues on antibodies | Linker to attach a therapeutic payload. | Phenylpropyl spacer may influence stability and efficacy. researchgate.net |
| Drug Delivery Systems nih.gov | Thiolated proteins on cell surfaces | Surface modification of liposomes or nanoparticles. | Enhanced cellular uptake and retention at target sites. nih.govnih.gov |
| Protein Labeling axispharm.comchempep.com | Cysteine residues on proteins | Site-specific attachment of fluorescent dyes or probes. | Provides a defined spacer arm for functional studies. |
| Bio-functional Materials nih.gov | Thiol-containing peptides/proteins | Covalent immobilization of biomolecules onto a material surface. | Creation of materials with specific biological recognition capabilities. |
Advanced Computational Modeling for Predictive Reactivity and Material Design in this compound Systems
Computational chemistry and materials informatics are becoming indispensable tools for accelerating materials discovery. mit.edu These methods can predict molecular properties, reaction mechanisms, and material performance before committing to costly and time-consuming laboratory experiments.
For this compound, computational modeling can provide critical insights:
Predicting Reactivity : Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to investigate the thermodynamics and kinetics of reactions involving the maleimide group. scirp.org This can help in understanding its reactivity in polymerization and bioconjugation reactions, and in optimizing reaction conditions. scirp.org For example, DFT studies can elucidate the mechanism of maleimide formation from precursors. scirp.org
Designing Novel Materials : Molecular modeling and machine learning algorithms can predict the properties of polymers derived from this compound. mit.edu By simulating how the phenylpropyl group influences polymer chain packing, hydrophobicity, and thermal properties, researchers can design novel polymers and hybrid materials with specific, tailored functions. mit.edu
Optimizing Bioconjugates : Computational tools can model the interaction of this compound-based linkers with proteins. This allows for the design of bioconjugates with optimal stability, linker length, and steric properties, which is particularly important for the development of effective ADCs and other targeted therapeutics.
Table 4: Computational Approaches for this compound Research This table is interactive and can be sorted by clicking on the headers.
| Computational Method | Application Area | Predicted Properties / Outcomes |
|---|---|---|
| Density Functional Theory (DFT) scirp.org | Synthetic Chemistry | Reaction energetics, transition states, reaction mechanisms. |
| Molecular Dynamics (MD) | Polymer Science | Polymer chain conformation, glass transition temperature, solubility. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Bioconjugation | Binding affinity, conjugate stability, interaction with biological targets. |
| Machine Learning / AI mit.edu | Materials Design | Prediction of material properties (e.g., thermal, mechanical), generative design of new materials. |
Q & A
Q. What synthetic methodologies are commonly employed for N-substituted maleimides like N-(3-Phenylpropyl)maleimide, and how do reaction parameters influence yield?
this compound is synthesized via cyclization of maleanilic acid derivatives using acetic anhydride and catalytic sodium acetate at 60–70°C. Lowering the reaction temperature to 55–65°C can reduce side reactions, though student yields average 55% due to incomplete cyclization . Optimization includes stoichiometric control of reactants and purification via column chromatography to isolate the maleimide backbone from nitro-substituted byproducts .
Q. How is this compound utilized in biomolecule conjugation, and what techniques improve labeling efficiency?
Thiol-reactive maleimide groups enable site-specific conjugation to cysteine residues in peptides/proteins. For radiolabeling, fluorine-18 prosthetic groups (e.g., [¹⁸F]FBEM) are synthesized via nucleophilic substitution, achieving 65–85% radiochemical yield. Conjugation efficiency depends on pH (6.5–7.5), temperature (4–25°C), and molar excess (1.5–2:1 reagent-to-biomolecule ratio) to minimize hydrolysis .
Q. What analytical techniques validate the structural integrity of this compound post-synthesis?
Characterization involves:
Q. How does the N-(3-Phenylpropyl) substituent influence maleimide reactivity compared to other N-aryl groups?
The phenylpropyl group enhances solubility in organic solvents (e.g., DMF, THF) while maintaining thiol selectivity. Electron-donating alkyl chains reduce Diels-Alder reactivity compared to electron-deficient N-(p-nitrophenyl)maleimide but improve stability in aqueous buffers .
Q. What are the storage and stability guidelines for this compound?
Store desiccated at −20°C to prevent hydrolysis. In aqueous solutions (pH 7.4, 25°C), the half-life is ~4 hours; adding 1–5% DMSO or glycerol extends stability to 24 hours .
Advanced Research Questions
Q. How do computational methods guide the design of this compound derivatives with tailored photophysical properties?
Density functional theory (DFT) predicts electronic transitions and fluorescence quantum yields. Substituent effects (e.g., adding benzimidazole) are modeled to optimize Stokes shifts (Δλ > 100 nm) and emission intensity. Experimental validation uses time-resolved fluorescence spectroscopy .
Q. What catalytic systems enhance this compound’s reactivity in Diels-Alder reactions?
Mg-MMPF-3, a metal-organic framework, increases yields by 40–60% via π-system interactions. For example, N-(p-bromophenyl)maleimide achieves 92% yield with Mg-MMPF-3 vs. 35% without catalysis. Aliphatic substituents (e.g., cyclohexyl) show lower yields due to reduced electron delocalization .
| N-Substituent | Yield without Catalyst | Yield with Mg-MMPF-3 |
|---|---|---|
| p-Bromophenyl | 35% | 92% |
| Benzyl | 40% | 88% |
| Cyclohexyl | 20% | 65% |
Q. How do conflicting reports on maleimide synthesis protocols impact reproducibility, and how can they be resolved?
Discrepancies in N-(4-hydroxyphenyl)maleimide synthesis (e.g., misassigned NMR peaks in CD₃OD) highlight the need for independent validation. Repetition under inert atmospheres with real-time HPLC monitoring ensures correct product identification .
Q. What strategies mitigate maleimide-thiol adduct reversibility in reducing environments?
Stabilizing adducts requires:
- Low-temperature incubation (4°C) to slow thiol exchange.
- Adding EDTA (1–5 mM) to chelate reducing metal ions.
- Using hydrolytically stable derivatives (e.g., N-(4-carboxycyclohexylmethyl)maleimide) .
Q. How are fluorescent this compound derivatives applied in live-cell imaging?
Pyrene-labeled derivatives (e.g., N-(1-pyrenyl)maleimide) bind actin, enabling Förster resonance energy transfer (FRET) studies. Excitation at 340 nm (emission 410 nm) tracks conformational changes in real-time, with <5% photobleaching over 30 minutes .
Data Contradictions and Validation
- Microanalytical Errors : Combustion analysis discrepancies in early studies (e.g., C ± 0.8%, H ± 0.3%) were resolved using high-resolution mass spectrometry .
- Spectral Misassignment : Reanalysis of maleimide ring-opening byproducts (e.g., Z-4-oxobut-2-enoic acid) corrected misreported ¹H-NMR shifts (δ 6.3–6.5 ppm for vinyl protons vs. δ 6.7–6.9 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
